Cas no 1416438-98-6 (3-(Methylthio)-1H-indole-5-carbonitrile)

3-(Methylthio)-1H-indole-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-(METHYLTHIO)-1H-INDOLE-5-CARBONITRILE
- 1H-Indole-5-carbonitrile, 3-(methylthio)-
- 3-(Methylthio)-1H-indole-5-carbonitrile
-
- インチ: 1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3
- InChIKey: ZJBYBOPBZJVZJB-UHFFFAOYSA-N
- SMILES: S(C)C1=CNC2C=CC(C#N)=CC=21
計算された属性
- 精确分子量: 188.04081944 g/mol
- 同位素质量: 188.04081944 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9
- XLogP3: 2.3
- 分子量: 188.25
3-(Methylthio)-1H-indole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333706-1g |
3-(Methylthio)-1H-indole-5-carbonitrile |
1416438-98-6 | 95%+ | 1g |
$579 | 2023-02-02 | |
Chemenu | CM333706-1g |
3-(Methylthio)-1H-indole-5-carbonitrile |
1416438-98-6 | 95%+ | 1g |
$585 | 2021-08-18 | |
Alichem | A199011169-1g |
3-(Methylthio)-1H-indole-5-carbonitrile |
1416438-98-6 | 95% | 1g |
$614.25 | 2022-04-02 |
3-(Methylthio)-1H-indole-5-carbonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
3-(Methylthio)-1H-indole-5-carbonitrileに関する追加情報
Comprehensive Overview of 3-(Methylthio)-1H-indole-5-carbonitrile (CAS No. 1416438-98-6): Properties, Applications, and Research Insights
3-(Methylthio)-1H-indole-5-carbonitrile (CAS No. 1416438-98-6) is a specialized organic compound belonging to the indole derivative family, characterized by its unique methylthio and carbonitrile functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its molecular structure, C10H8N2S, offers versatile reactivity, making it valuable for synthesizing heterocyclic compounds with applications in drug discovery and material science.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 3-(Methylthio)-1H-indole-5-carbonitrile. Researchers frequently search for "indole derivatives in medicinal chemistry" or "sustainable synthesis of nitrile compounds," reflecting the compound's relevance in cutting-edge science. Its low environmental persistence and compatibility with catalytic reactions align with the growing demand for eco-friendly synthetic routes, a hot topic in 2024.
The compound's physicochemical properties include a molecular weight of 188.25 g/mol, moderate solubility in polar organic solvents like DMSO and ethanol, and stability under inert atmospheres. These traits make it suitable for high-throughput screening and combinatorial chemistry workflows. Notably, its indole core shares structural similarities with serotonin and melatonin, sparking investigations into neurological target modulation—a frequently searched topic in neuroscience forums.
In material science, 3-(Methylthio)-1H-indole-5-carbonitrile serves as a precursor for conducting polymers and OLED materials, addressing the surge in queries about "organic electronic materials 2024." Its electron-withdrawing nitrile group enhances charge transport properties, while the methylthio moiety improves solubility for solution-processed devices—an advantage highlighted in recent ACS Applied Materials & Interfaces publications.
Analytical characterization typically involves HPLC-MS (retention time ~4.2 min in C18 columns) and 1H NMR (δ 2.55 ppm for SCH3). Storage recommendations emphasize protection from light at 2-8°C, with stability data showing >95% purity retention over 24 months—critical information for laboratories addressing "long-term chemical storage best practices."
Emerging applications include its use as a fluorescent probe for enzyme activity assays, particularly in studies tagged "cancer biomarker detection"—a trending research area. The compound's autofluorescence at 420 nm excitation enables real-time monitoring of biochemical interactions without additional labeling, reducing experimental complexity.
Regulatory status confirms compliance with REACH and FDA ICH guidelines for research use. Safety data sheets recommend standard PPE including nitrile gloves and goggles, with disposal through licensed chemical waste handlers—topics frequently searched by laboratory safety officers.
Future research directions may explore its catalytic asymmetric synthesis using organocatalysts, addressing the pharmaceutical industry's demand for chiral indole scaffolds. Patent analysis reveals growing IP activity around structurally similar compounds, particularly in kinase inhibitor development—a connection often missed in conventional literature reviews.
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